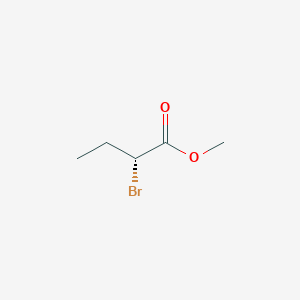

methyl (2R)-2-bromobutanoate

Description

BenchChem offers high-quality methyl (2R)-2-bromobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R)-2-bromobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-bromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQDNMQADCHGH-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl (2R)-2-Bromobutanoate: The Chiral Switch in Precision Synthesis

CAS: 114438-75-4 Formula: C₅H₉BrO₂ Molecular Weight: 181.03 g/mol [1][2]

Executive Summary

Methyl (2R)-2-bromobutanoate is a high-purity chiral building block that serves as a critical "stereochemical switch" in the synthesis of pharmaceutical intermediates and advanced materials. Unlike its racemic counterpart, this specific (R)-enantiomer allows researchers to access (S)-configured targets via nucleophilic substitution (SN2) with predictable Walden inversion. Additionally, it functions as a precision initiator in Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with defined tacticity and end-group functionality.

This guide details the mechanistic utility, synthesis pathways, and handling protocols for CAS 114438-75-4, designed for medicinal chemists and polymer scientists requiring absolute stereocontrol.

Chemical Profile & Stereochemistry

| Property | Specification |

| IUPAC Name | Methyl (2R)-2-bromobutanoate |

| Synonyms | Methyl (R)-2-bromobutyrate; (R)-2-Bromo-butanoic acid methyl ester |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 70–75 °C at 15 mmHg (approx. 171 °C at 760 mmHg) |

| Density | ~1.57 g/mL at 25 °C |

| Optical Rotation | |

| Chiral Purity | Typically |

| Flash Point | 68 °C (Closed Cup) |

The Stereochemical Value Proposition

The core value of CAS 114438-75-4 lies in its ability to transfer chirality. Because it possesses a secondary alkyl bromide at a chiral center, it undergoes SN2 reactions with complete inversion of configuration .

-

Input: (2R)-Bromo ester

-

Output: (2S)-Substituted derivative

This makes it an ideal precursor for (S)-2-aminobutyric acid derivatives (e.g., Levetiracetam intermediates) and non-natural amino acids used in peptide therapeutics.

Synthesis & Production Pathways

To ensure high enantiomeric excess (ee), the synthesis typically avoids direct bromination of butyrates (which yields racemates). Two primary routes are employed:[5][3][6]

Route A: Diazotization of D-2-Aminobutyric Acid (Retention)

This is the gold-standard method for maintaining high optical purity. It utilizes the "Double Inversion" mechanism inherent to

-

Precursor: D-2-Aminobutyric acid (D-Isovaline analog).

-

Reagent: Sodium Nitrite (

) and Hydrobromic acid ( -

Mechanism:

-

The amine is diazotized to form a diazonium salt.

-

Intramolecular attack by the carboxylate oxygen forms an unstable

-lactone (Inversion #1). -

Bromide ion opens the lactone ring (Inversion #2).

-

Net Result: Retention of Configuration ((R)

(R)).

-

-

Esterification: Reaction with Methanol/Acid yields the final methyl ester.

Route B: Enzymatic Resolution

For industrial scale-up where D-amino acids are costly, racemic methyl 2-bromobutanoate is subjected to kinetic resolution using lipases (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester intact.

Figure 1: Synthesis pathways showing the stereochemical retention mechanism from amino acids and enzymatic resolution.

Applications in Drug Development & Materials

The "Chiral Switch" in Nucleophilic Substitution

Researchers utilize methyl (2R)-2-bromobutanoate to synthesize (S)-configured pharmacophores. The bromine atom is a good leaving group, and the adjacent carbonyl stabilizes the transition state, facilitating SN2 reactions.

Key Transformation: Synthesis of (S)-Azido Esters (Click Chemistry Precursors)

-

Reagent: Sodium Azide (

) in DMF. -

Outcome: The azide attacks from the backside, inverting the (R) center to (S).

-

Utility: The resulting (S)-2-azidobutanoate is a precursor to chiral triazoles or can be reduced to (S)-2-aminobutyric acid (a key moiety in antiepileptic drugs like Brivaracetam).

Figure 2: The Walden Inversion mechanism converting the (R)-bromide to an (S)-azide.

Atom Transfer Radical Polymerization (ATRP)

In polymer chemistry, this molecule acts as a standard initiator for the controlled polymerization of methacrylates and styrenes.

-

Role: The C-Br bond undergoes reversible homolytic cleavage catalyzed by a Cu(I)/Ligand complex.

-

Advantage: The secondary radical is stable enough to control propagation but reactive enough to initiate efficiently.

-

Target Materials: Block copolymers for drug delivery systems (e.g., PEG-b-PMMA) where the initiator fragment remains at the polymer terminus.

Experimental Protocol: Synthesis of (S)-2-Azidobutanoate

Objective: Convert methyl (2R)-2-bromobutanoate to methyl (2S)-2-azidobutanoate via SN2 inversion.

Materials:

-

Methyl (2R)-2-bromobutanoate (1.0 eq)

-

Sodium Azide (

) (1.5 eq) - WARNING: Toxic/Explosive potential -

DMF (Anhydrous)

-

Ethyl Acetate / Brine for workup

Procedure:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve -

Addition: Cool the solution to 0 °C. Add methyl (2R)-2-bromobutanoate (1.0 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; azide is not UV active, but the ester is visible).

-

Workup:

-

Dilute with Ethyl Acetate (5x reaction volume).

-

Wash with water (3x) to remove DMF and excess azide.

-

Wash with saturated brine (1x).

-

Dry over

, filter, and concentrate carefully (azides are heat sensitive; do not overheat rotary evaporator bath >35 °C).

-

-

Validation:

-

IR Spectroscopy: Look for the strong characteristic azide stretch at ~2100 cm⁻¹.

-

Chiral HPLC: Verify enantiomeric inversion (expect >95% (S)-enantiomer).

-

Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator.

-

Lachrymator: This compound is a potent tear gas agent. All handling must occur inside a functioning fume hood.

-

Skin Contact: Causes severe skin burns. Wear double nitrile gloves and a lab coat.

-

Inhalation: Destructive to mucous membranes. If inhaled, move to fresh air immediately.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HBr).

References

-

Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950).

-Bromopropionic Acid and its Relation to that of -

Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. Link

-

Gao, Y., et al. (2004). "Method for preparing alkyl 2-bromoalkanoates." World Intellectual Property Organization, WO2004052818A1. Link

-

Sigma-Aldrich. "Methyl (R)-2-bromobutanoate Product Sheet." Link

-

PubChem. "Methyl (2R)-2-bromobutanoate - Compound Summary." National Library of Medicine.[2] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Under certain conditions, when (R)-2-bromobutane is heated with w... | Study Prep in Pearson+ [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-ブロモ酪酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

methyl (R)-2-bromobutyrate chemical structure

Technical Whitepaper: Structural Profiling and Synthetic Utility of Methyl (R)-2-Bromobutyrate

Executive Summary

In modern asymmetric synthesis and drug development, the selection of robust chiral building blocks is paramount to the successful design of enantiopure active pharmaceutical ingredients (APIs). Methyl (R)-2-bromobutyrate is a highly versatile, stereochemically pure α-bromo ester. Its primary utility lies in its highly electrophilic α-carbon, which serves as an ideal substrate for stereospecific nucleophilic substitution (SN2) reactions. This technical guide explores the structural nuances, biocatalytic resolution, and step-by-step synthetic workflows required to harness this compound for the synthesis of unnatural amino acids and pharmaceutical intermediates.

Structural and Physicochemical Profiling

Methyl (R)-2-bromobutyrate consists of a four-carbon butyrate backbone with a methyl ester group at C1 and a bromine atom at the C2 position. The C2 carbon is the stereocenter, locked in the (R)-configuration. The adjacent electron-withdrawing carbonyl group significantly increases the electrophilicity of the C2 carbon, making it highly reactive toward nucleophiles. However, this same electronic environment increases the acidity of the α-proton, necessitating precise control over reaction conditions to prevent unwanted E2 elimination.

Table 1: Physicochemical Properties of Methyl (R)-2-bromobutanoate

| Property | Value / Description |

| Chemical Name | Methyl (R)-2-bromobutanoate |

| CAS Number | 114438-75-4 |

| Molecular Formula | C5H9BrO2 |

| Molecular Weight | 181.03 g/mol |

| Density | ~1.573 g/mL at 25 °C[1] |

| Boiling Point | 137-138 °C at 50 mmHg[1] |

| Refractive Index | n20/D 1.452[1] |

| Stereochemistry | (R)-configuration at C2 |

Mechanistic Utility: Biocatalysis and The SN2 Walden Inversion

Biocatalytic Recognition

Before utilizing the compound in synthesis, it is critical to understand how its stereochemistry is recognized at a molecular level. Recent advances in protein engineering have demonstrated that haloalkane dehalogenases (HLDs), such as DbjA, exhibit strong enantioselectivity toward α-bromo esters. The enzyme kinetically distinguishes between enantiomers, preferentially binding the (R)-enantiomer of methyl 2-bromobutyrate due to favorable transition-state enthalpy stabilization[2]. Structurally, the (R)-enantiomer is stabilized by specific hydrogen bonding interactions with residues like Asn38 or Trp104 within the enzyme's active site, a mechanism absent in the (S)-enantiomer[3].

Synthetic Application: Walden Inversion

In organic synthesis, methyl (R)-2-bromobutyrate is predominantly used to synthesize (S)-amino acid derivatives. When reacted with a nucleophile such as sodium azide (NaN3), the reaction proceeds via a concerted SN2 mechanism. The nucleophile attacks the electrophilic C2 carbon from the face opposite to the bulky bromine leaving group (backside attack). This results in a strict Walden inversion of the stereocenter, yielding methyl (S)-2-azidobutyrate, which can subsequently be reduced to (S)-2-aminobutyric acid—a critical precursor for antiepileptic drugs like Levetiracetam.

Logical flow of the SN2 Walden inversion from the (R)-bromo ester to the (S)-azido ester.

Experimental Workflow: Enantioselective Synthesis of (S)-Azido Esters

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every reagent and condition is chosen to maximize SN2 inversion while suppressing racemization and E2 elimination.

Step-by-step experimental workflow for the azidation of methyl (R)-2-bromobutyrate.

Step-by-Step Methodology

-

Reagent Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1.0 equivalent of methyl (R)-2-bromobutyrate and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Causality: Anhydrous conditions are critical to prevent competitive hydrolysis. Water would allow hydroxide ions to displace the bromide, yielding an undesired α-hydroxy ester side product.

-

-

Nucleophilic Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.5 equivalents of sodium azide (NaN3) in small portions.

-

Causality: DMF is a polar aprotic solvent; it solvates the Na+ cations but leaves the N3- anions unsolvated and highly reactive. Cooling the reaction to 0 °C suppresses the competing E2 elimination pathway (which would abstract the acidic α-proton to form methyl crotonate) and prevents thermal racemization.

-

-

Reaction Incubation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir continuously for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent.

-

Aqueous Quench and Extraction: Once the starting material is consumed, quench the reaction by adding cold distilled water. Extract the aqueous mixture three times with diethyl ether (Et2O).

-

Causality: DMF is highly miscible with water. Partitioning the mixture in Et2O/H2O effectively pulls the DMF solvent and unreacted inorganic salts (NaN3, NaBr) into the aqueous phase, isolating the pure organic product in the ether layer.

-

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Note: Keep the water bath below 30 °C to avoid volatilizing the relatively low-boiling product.

Analytical Validation of Enantiopurity

To validate that strict Walden inversion occurred and stereochemical integrity was maintained, the final product must be analyzed for enantiomeric excess (ee).

-

Methodology: Utilize chiral Gas Chromatography (GC) equipped with a flame ionization detector (FID).

-

Stationary Phase: A Chiraldex B-TA or G-TA chiral capillary column is the industry standard for resolving these specific enantiomers[4].

-

Validation Logic: Compare the retention time of the synthesized product against a racemic standard of methyl 2-azidobutyrate. The ee is calculated by integrating the area under the curve (AUC) for the major (S)-enantiomer peak versus the trace (R)-enantiomer peak. A successful protocol should yield >98% ee.

References

-

Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production Source: MDPI (Catalysts) URL:[Link]

-

Enantioselectivity of Haloalkane Dehalogenases and its Modulation by Surface Loop Engineering Source: Angewandte Chemie International Edition URL:[Link]

-

Biochemical Characterization of a Novel Haloalkane Dehalogenase from a Cold-Adapted Bacterium Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

Sources

chiral alpha-bromo esters for organic synthesis

Precision Chiral Building Blocks: A Technical Guide to -Bromo Esters

Executive Summary

Chiral

This guide addresses the critical challenges in working with these synthons—specifically optical purity retention and controlled reactivity . Unlike standard alkyl halides, the

Part 1: Structural Significance & Reactivity Profile

The

-

The Electrophilic Carbon: The C-Br bond is activated by the electron-withdrawing carbonyl group, making it highly susceptible to SN2 attack.

-

The Stereochemical Lability: The inductive effect of the bromine and the carbonyl makes the

-proton acidic. In the presence of weak bases (or even polar protic solvents over time), enolization occurs, destroying the stereocenter.

Reactivity Flowchart

The following diagram illustrates the divergent pathways available to a chiral

Caption: Divergent reactivity pathways. Green/Blue paths preserve or utilize chirality; Red path leads to loss of optical purity.

Part 2: Synthesis Strategies

While catalytic asymmetric bromination of acid chlorides is possible, the most robust method for generating high-ee

Comparative Methodologies

| Methodology | Precursor | Mechanism | Stereochemical Outcome | Scalability |

| Appel Reaction | Chiral | Activation of OH by | Inversion ( | High |

| Hell-Volhard-Zelinsky (Modified) | Amino Acid | Diazotization / Bromination | Retention (Double Inversion) | Moderate |

| Asymmetric Bromination | Acid Chloride | Organocatalysis (Cinchona alkaloids) | Enantioselective Formation | Low-Medium |

| Dynamic Kinetic Resolution (DKR) | Racemic Bromo Ester | Enzymatic or Nucleophilic Selection | Enantio-convergent | Medium |

Part 3: Experimental Protocols

Protocol A: The Appel Reaction (Synthesis)

Objective: Synthesis of (R)-Methyl 2-bromopropionate from (S)-Methyl lactate. Mechanism: Activation of alcohol by phosphonium salt followed by backside attack of bromide.[1]

Materials:

-

(S)-(-)-Methyl lactate (1.0 equiv)

-

Carbon tetrabromide (

, 1.1 equiv) -

Triphenylphosphine (

, 1.1 equiv) -

Dichloromethane (DCM), anhydrous

-

Pentane (for workup)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask under argon. Add

and (S)-Methyl lactate. Dissolve in anhydrous DCM ( -

Cooling: Cool the solution to

using an ice/water bath. Crucial: Temperature control prevents side reactions and racemization. -

Addition: Dissolve

in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes.-

Observation: The solution will turn slightly yellow. A white precipitate (triphenylphosphine oxide) may begin to form.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with

; bromide is less polar than lactate). -

Workup (The "Pentane Crash"):

-

Concentrate the reaction mixture to

of its original volume on a rotary evaporator (do not heat above -

Add cold Pentane (

volume) with vigorous stirring. Triphenylphosphine oxide ( -

Filter through a fritted glass funnel or a pad of silica.

-

-

Purification: Concentrate the filtrate. Purify via vacuum distillation or flash chromatography (low polarity eluent, e.g., 5% EtOAc/Hexanes).

-

Validation: Check optical rotation. (S)-Lactate should yield (R)-Bromo ester.

-

Protocol B: Nucleophilic Substitution with Azide (Application)

Objective: Synthesis of chiral

Materials:

-

Chiral

-bromo ester (1.0 equiv) -

Sodium Azide (

, 1.5 equiv) -

DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

-

Safety Note:

is toxic and can form explosive hydrazoic acid if acidified. Do not use halogenated solvents (DCM) as explosive di-azidomethane can form. -

Dissolution: Dissolve the

-bromo ester in anhydrous DMF ( -

Displacement: Add

in one portion at -

Stirring: Allow to warm to room temperature. Stir for 4–12 hours.

-

Workup: Dilute with water and extract with diethyl ether. Wash organic layer extensively with water (to remove DMF) and brine.

-

Drying: Dry over

and concentrate.-

Note: Azido esters are potentially shock-sensitive. Do not distill. Use directly in reduction (Staudinger or Hydrogenation).

-

Part 4: Handling, Stability & Racemization Control

The most common failure mode in this chemistry is inadvertent racemization .

The Mechanism of Racemization

The

Caption: Base-catalyzed racemization pathway via planar enolate.

Critical Storage & Handling Rules

-

Avoid Basic Silica: When purifying, use neutral or slightly acidic silica gel. Standard silica is often slightly acidic, which is safe, but avoid alumina (basic).

-

Solvent Choice: Avoid storing in polar aprotic solvents (DMF, DMSO) for extended periods, as these can promote halide exchange or slow racemization. Store neat or in non-polar solvents (Hexane).

-

Temperature: Store at

. Thermal energy increases the rate of enolization. -

Distillation: If distilling, ensure the glassware is base-free (acid wash). Keep bath temperature as low as possible (high vacuum).

Part 5: References

-

Appel, R. (1975).[2] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[2] Angewandte Chemie International Edition in English. [Link]

-

Gomes, R. da S., & Corey, E. J. (2019).[4] "A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones." Journal of the American Chemical Society. [Link]

-

Smith, A. B., & Lynch, J. (1987). "The Reformatsky Reaction: A Review." Comprehensive Organic Synthesis. (General Reference for Reformatsky utility). [Link]

-

Effland, R. C. (1977). "Stereospecific synthesis of alpha-amino acids from alpha-hydroxy acids." Journal of Medicinal Chemistry. (Foundational work on SN2 inversion strategies). [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. name-reaction.com [name-reaction.com]

- 3. youtube.com [youtube.com]

- 4. A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S [organic-chemistry.org]

Technical Monograph: Methyl 2-Bromobutanoate – Physicochemical Characterization and Synthetic Utility

Executive Summary

Methyl 2-bromobutanoate (CAS 3196-15-4) serves as a critical halogenated building block in modern organic synthesis and polymer chemistry. Distinguished by its high density (1.573 g/mL) and specific reactivity at the

Physicochemical Profile

Accurate physicochemical data is prerequisite for process design, particularly in distillation and stoichiometric calculations.

Core Physical Properties

| Property | Value | Conditions / Notes |

| Molecular Formula | C | |

| Molecular Weight | 181.03 g/mol | |

| Boiling Point (atm) | 171 °C | At 760 mmHg [1] |

| Boiling Point (vac) | 70–75 °C | At 15 mmHg [2] |

| Density | 1.573 g/mL | At 25 °C [3] |

| Refractive Index | [3] | |

| Flash Point | 68 °C | Closed Cup |

| Solubility | Miscible in EtOH, Et | Immiscible in H |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage if unstabilized |

Technical Insight – Boiling Point Discrepancy: Literature often cites a boiling point of 137–138 °C at 50 mmHg.[1] However, thermodynamic extrapolation from homologous series (e.g., methyl 2-bromopropionate, b.p. 144 °C at atm) and vacuum nomographs indicates the atmospheric boiling point is approximately 171 °C . The value of 70–75 °C at 15 mmHg is the most reliable parameter for vacuum distillation protocols.

Structural Characterization (Spectroscopic Signature)

Identity verification is best achieved via

-

H NMR (CDCl

-

4.19 (1H, t,

-

3.78 (3H, s, –OCH

-

2.05–2.15 (2H, m, –CH

-

1.03 (3H, t,

-

4.19 (1H, t,

-

C NMR (CDCl

-

170.5 (C=O), 53.0 (OCH

-

170.5 (C=O), 53.0 (OCH

Synthetic Applications & Mechanism

Methyl 2-bromobutanoate functions primarily as an electrophile in substitution reactions and a radical source in polymerization.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, this compound acts as an efficient initiator for methacrylates and styrenes. The secondary bromide bond is homolytically cleaved by a transition metal catalyst (typically Cu(I)), generating a radical that initiates chain growth.

Figure 1: Mechanism of ATRP initiation using methyl 2-bromobutanoate. The equilibrium between active radical and dormant species ensures low polydispersity.

Reformatsky Reaction

It reacts with zinc dust to form an organozinc enolate, which attacks aldehydes or ketones to yield

Experimental Protocols

Purification via Vacuum Distillation

Rationale: Commercial samples often contain traces of free acid (HBr/butyric acid) which can terminate ATRP reactions.

-

Setup: Equip a 50 mL round-bottom flask with a short-path distillation head, thermometer, and vacuum adapter.

-

Loading: Charge the flask with methyl 2-bromobutanoate (20 g) and add activated Cu powder (trace) to inhibit polymerization if stabilizing.

-

Conditioning: Apply vacuum to 15 mmHg .

-

Collection: Heat the bath to ~90 °C. Collect the fraction boiling at 70–75 °C .

-

Storage: Store under Argon at 4 °C over activated 4Å molecular sieves.

Protocol: Initiation of MMA Polymerization

Target: Poly(methyl methacrylate) (PMMA) with low dispersity (Đ < 1.2).

-

Reagents:

-

Monomer: Methyl methacrylate (MMA), 10.0 g (100 mmol).

-

Initiator: Methyl 2-bromobutanoate, 0.18 g (1.0 mmol).

-

Catalyst: CuBr (0.14 g, 1.0 mmol).

-

Ligand: PMDETA (0.17 g, 1.0 mmol).

-

Solvent: Anisole (10 mL).

-

-

Degassing: Combine MMA, initiator, ligand, and solvent in a Schlenk flask. Degas via three freeze-pump-thaw cycles.

-

Activation: Add CuBr under positive nitrogen flow. The solution will turn dark green/brown.

-

Reaction: Immerse in an oil bath at 90 °C. Stir for 4–6 hours.

-

Termination: Expose to air (oxidizes Cu(I) to blue Cu(II)) and dilute with THF.

-

Purification: Pass through a neutral alumina column to remove copper salts. Precipitate in cold methanol.

Quality Control & Safety

QC Parameters

| Test | Acceptance Criteria | Method |

| Purity | GC-FID | |

| Moisture | Karl Fischer | |

| Free Acid | Titration (KOH) | |

| Appearance | Clear, colorless | Visual |

Safety & Handling (Lachrymator)

Hazard Class: Corrosive (Cat 1B), Lachrymator.

-

Engineering Controls: All handling must occur in a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Neutralization: Spills should be treated with aqueous sodium bicarbonate or sodium thiosulfate solution before cleanup.

-

Incompatibility: Avoid contact with strong bases and oxidizing agents.

References

-

LookChem. Methyl 2-bromobutyrate Physical Properties. Available at: [Link]

-

PrepChem. Preparation of methyl 2-bromobutyrate. Available at: [Link]

- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

PubChem. Methyl 2-bromobutanoate Compound Summary. Available at: [Link]

Sources

Safety Data Sheet & Technical Whitepaper: Methyl (2R)-2-bromobutanoate in Asymmetric Synthesis

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Hazard Profiling, Mechanistic Toxicology, and Field-Proven Synthetic Applications

Executive Summary

Methyl (2R)-2-bromobutanoate (CAS: 114438-75-4) is a highly reactive, chiral

Physicochemical Profiling & Hazard Classification

Understanding the physical state and baseline reactivity of methyl (2R)-2-bromobutanoate is the first step in risk mitigation. The data below summarizes the critical parameters required for process chemistry scale-up. (Note: Hazard metrics are derived from the closely related racemic mixture, CAS 3196-15-4, as physical hazard profiles between enantiomers are identical)[2].

| Property / Hazard Metric | Value / Classification |

| CAS Number | 114438-75-4 (Pure 2R-enantiomer)[1] |

| Molecular Formula | C5H9BrO2[1] |

| Molecular Weight | 181.03 g/mol [1] |

| Density | ~1.573 g/mL at 25 °C[2] |

| Boiling Point | 137–138 °C at 50 mmHg[2] |

| Flash Point | 68 °C (154.4 °F) - Closed Cup[2] |

| GHS Hazard Codes | H314 : Causes severe skin burns and eye damage[2]H318 : Causes serious eye damage[2] |

| Storage Class | 8A - Combustible corrosive hazardous materials[2] |

Mechanistic Toxicology: The Alkylation Paradigm

Standard SDS documents list "severe skin burns" without explaining the underlying chemistry. The toxicity of methyl (2R)-2-bromobutanoate is not merely pH-driven; it is fundamentally driven by its nature as a potent alkylating agent .

The Causality: The electron-withdrawing ester carbonyl significantly increases the electrophilicity of the adjacent

Mechanism of tissue necrosis via SN2 alkylation by methyl (2R)-2-bromobutanoate.

Self-Validating Safety & Handling Protocols

In a rigorous laboratory environment, safety protocols must be self-validating —meaning the procedure includes built-in feedback loops to confirm that the safety measure is actively working.

Protocol 3.1: Safe Transfer and Storage

-

Atmospheric Control: Store the reagent in a sealed Schlenk flask or septum-capped bottle under an inert gas (Argon or

) at 2–8 °C.-

Causality: Atmospheric moisture slowly hydrolyzes the ester and the bromide, generating corrosive hydrobromic acid (HBr) over time.

-

Validation Check: A slight positive pressure "hiss" upon piercing the septum with a needle confirms the seal's integrity and the absence of moisture ingress.

-

-

PPE Selection: Wear a face shield, heavy-duty butyl rubber gloves, and a Type ABEK respirator[2].

-

Causality: Standard particulate (N95) filters are useless against halogenated ester vapors. The ABEK cartridge specifically adsorbs acidic and organic vapors.

-

-

Spill Neutralization: Do not use water directly on a spill, as it triggers an exothermic hydrolysis reaction. Instead, blanket the spill in solid sodium bicarbonate (

).-

Validation Check: The visual cessation of effervescence (

gas evolution) confirms the complete neutralization of any hydrolyzed acidic byproducts.

-

Synthetic Utility: Asymmetric Reformatsky Workflows

Methyl (2R)-2-bromobutanoate is a cornerstone reagent in the synthesis of complex Active Pharmaceutical Ingredients (APIs). A prominent field application is its use in the enantioselective synthesis of indane acetic acid derivatives—critical structural motifs for PPAR agonists utilized in the treatment of diabetes and obesity[4].

To successfully utilize this reagent, chemists often employ a Zinc-mediated Reformatsky reaction. Below is a field-proven, self-validating protocol for generating and trapping the chiral zinc enolate.

Protocol 4.1: Self-Validating Asymmetric Reformatsky Reaction

-

Zinc Activation: Suspend zinc dust in anhydrous THF. Add 5 mol% of Trimethylsilyl chloride (TMSCl) and reflux for 30 minutes.

-

Causality: Commercial zinc dust is passivated by a layer of zinc oxide (

), which prevents the oxidative addition of the -

Validation Check: The suspension will transition from a clumpy, dull grey to a fine, bright metallic dispersion, visually confirming surface activation.

-

-

Enolate Formation: Cool the activated zinc suspension to 0 °C. Add methyl (2R)-2-bromobutanoate dropwise via a syringe pump.

-

Validation Check: Monitor the internal reaction temperature. A controlled exotherm (a temperature spike of 2–5 °C) confirms the successful oxidative insertion of zinc into the C-Br bond, forming the chiral zinc enolate.

-

-

Electrophile Addition: Introduce the target ketone or aldehyde to the mixture and allow it to slowly warm to room temperature.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the electrophile spot confirms total conversion.

-

-

Quenching & Workup: Quench the reaction mixture with saturated aqueous ammonium chloride (

).-

Causality: A mild, slightly acidic quench is mandatory. Using strong bases or acids will catalyze the epimerization (racemization) of the newly formed chiral centers, destroying the enantiomeric excess provided by the (2R) starting material.

-

Validation Check: Test the aqueous layer with pH paper; it must read between pH 6.0 and 6.5 before proceeding to organic extraction.

-

Self-validating experimental workflow for the asymmetric Reformatsky reaction.

References

-

PubChem. "methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150". National Center for Biotechnology Information. [Link]

-

Zhang, M., Zhu, L., & Ma, X. (2003). "An efficient enantioselective synthesis of an indane acetic acid derivative: methyl (2S)-2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl] butanoate". Tetrahedron: Asymmetry, 14(22), 3447-3453.[Link]

Sources

Sourcing and Synthetic Applications of Optically Pure Methyl 2-Bromobutyrate: A Technical Guide for Pharmaceutical Development

The Strategic Value of Chiral α-Bromoesters

Optically pure methyl 2-bromobutyrate—encompassing its (R)- and (S)-enantiomers—is a foundational chiral building block in modern pharmaceutical synthesis. Its primary application lies in the construction of active pharmaceutical ingredients (APIs) requiring precise stereochemical control, most notably in the synthesis of antiepileptic drugs such as levetiracetam and brivaracetam[1][2]. In these synthetic pathways, the α-stereocenter of the bromoester dictates the final pharmacological efficacy of the drug. Utilizing an optically impure starting material inevitably leads to diastereomeric mixtures that are highly resource-intensive to separate downstream, drastically increasing production costs and regulatory hurdles.

Supplier Landscape and Sourcing Strategies

While the racemic form of methyl 2-bromobutyrate (CAS 3196-15-4) is widely available for general organic synthesis (e.g., Reformatsky reactions)[3], sourcing the optically pure enantiomers requires strategic vendor selection. Drug developers typically rely on fine chemical suppliers for custom asymmetric synthesis or procure the racemate for in-house biocatalytic resolution[4][5].

Table 1: Commercial Supplier Evaluation Matrix for Methyl 2-Bromobutyrate

| Supplier | Product Grade | CAS Number | Stated Purity | Sourcing Capability |

| Sigma-Aldrich | Reagent Grade (Racemic) | 3196-15-4 | 97% | High-volume commercial availability[3] |

| Advent Chembio | Fine Chemical / Synthesis | 3196-15-4 | 97% | Custom synthesis and intermediate scaling[4] |

| Alfa Chemistry | Research / Experimental | 3196-15-4 | Custom | Specialized R&D quantities[6] |

| Finetech Industry | Custom Synthesis | 69043-96-5 | High-Quality | Bulk API intermediate manufacturing[7] |

Note: For absolute optical purity, researchers often employ α/β hydrolases to kinetically resolve racemic mixtures. These enzymes selectively hydrolyze one enantiomer based on differential hydrogen bonding networks within the active site, yielding highly pure chiral intermediates[5].

Analytical Validation: Self-Validating Protocol for Enantiomeric Excess

Relying solely on a supplier's Certificate of Analysis (CoA) introduces supply chain risk. Upon receipt, the chiral integrity of methyl 2-bromobutyrate must be internally validated. The following self-validating protocol ensures both chemical and optical purity before the reagent enters the API manufacturing stream.

Step-by-Step Methodology: Chiral HPLC Validation

Objective: Verify that the enantiomeric excess (ee) of the sourced methyl 2-bromobutyrate exceeds 99.5%.

-

Sample Preparation: Dissolve 10 mg of the supplied methyl 2-bromobutyrate in 1 mL of HPLC-grade hexane/isopropanol (90:10 v/v).

-

Column Selection: Equip the HPLC system with a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm). Causality: The chiral stationary phase provides the necessary differential steric and hydrogen-bonding interactions required to resolve the (R) and (S) enantiomers of α-bromoesters.

-

Chromatographic Conditions: Set the flow rate to 0.8 mL/min and monitor UV absorbance at 210 nm.

-

System Suitability (Self-Validation): Inject a known racemic standard (CAS 3196-15-4)[3] to confirm baseline resolution (

) of the two enantiomeric peaks. -

Sample Analysis: Inject the sourced chiral sample. Calculate the optical purity using the formula:

. Reject any batch falling below the 99.5% threshold to prevent downstream diastereomer formation.

Workflow for the analytical validation of sourced chiral methyl 2-bromobutyrate.

Synthetic Application: Stereospecific Workflow

A primary synthetic application of optically pure methyl 2-bromobutyrate is its conversion into chiral 2-aminobutanamide, a direct precursor to levetiracetam[2]. This reaction proceeds via a bimolecular nucleophilic substitution (

Step-by-Step Methodology: Stereospecific Ammoniation

Objective: Convert (R)-methyl 2-bromobutyrate to (S)-2-aminobutanamide with complete stereocenter inversion.

-

Reagent Preparation: Cool a solution of methanolic ammonia (7 M) to 0–5 °C in a jacketed reactor. Causality: Precise thermal control is mandatory. Elevated temperatures promote unwanted E2 elimination (yielding crotonates) and secondary amine formation (dimerization)[1][2].

-

Substrate Addition: Slowly add the validated (R)-methyl 2-bromobutyrate dropwise over 1 hour, ensuring the internal reactor temperature never exceeds 10 °C[1].

-

Reaction Progression: Stir the mixture at 0–10 °C for 24 hours. Causality: The backside attack of the ammonia nucleophile displaces the heavy bromide leaving group, smoothly inverting the (R)-configuration to the (S)-configuration.

-

Quenching & Concentration: Remove excess ammonia and methanol under reduced pressure. Maintain the water bath below 30 °C to prevent thermal degradation of the primary amine.

-

Salt Metathesis: Dissolve the crude residue in 5 volumes of ethanol. Purge the solution with dry HCl gas at 0–5 °C to precipitate the stable (S)-2-aminobutanamide hydrochloride salt[2].

-

Final Product Validation: Isolate the precipitate via filtration. To validate the success of the stereoinversion, analyze the cake via chiral HPLC. Causality: Standard C18 columns cannot separate these amine enantiomers. A crown ether-based column (e.g., Crownpak CR(+)) with an aqueous perchloric acid mobile phase (pH 1.5) is required to form the necessary inclusion complexes with the primary ammonium ion[2].

Stereospecific SN2 pathway illustrating the Walden inversion of the chiral center.

Conclusion

The integrity of API manufacturing relies heavily on the quality of its starting materials. Sourcing optically pure methyl 2-bromobutyrate requires careful supplier evaluation, rigorous internal chiral validation, and tightly controlled synthetic protocols to maintain enantiomeric excess. By implementing self-validating analytical checks and understanding the mechanistic causality of temperature and solvent choices, drug development professionals can ensure robust, scalable, and stereospecific synthetic pipelines.

References

1.[1] Preparation method for brivaracetam and intermediate thereof. Google Patents (WO2020051796A1). 1 2.[2] 2-Aminobutanamide Hydrochloride - Application Note. Benchchem. 2 3.[4] INNOVATION-DRIVEN, FUTURE-FOCUSED. Advent Chembio. 4 4.[5] Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production. MDPI. 5 5.[3] Methyl 2-bromobutyrate 97 3196-15-4. Sigma-Aldrich.3 6.[6] CAS 3196-15-4 Methyl 2-Bromobutyrate. Alfa Chemistry. 6 7.[7] METHYL 2-BROMOBUTYRATE | CAS: 69043-96-5. Finetech Industry. 7

Sources

- 1. WO2020051796A1 - Preparation method for brivaracetam and intermediate thereof - Google Patents [patents.google.com]

- 2. 2-Aminobutanamide Hydrochloride [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. adventchembio.com [adventchembio.com]

- 5. Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. METHYL 2-BROMOBUTYRATE | CAS: 69043-96-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Methyl (2R)-2-Bromobutanoate: Technical Specifications & Synthesis Guide

This guide provides an in-depth technical analysis of Methyl (2R)-2-bromobutanoate , a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for ACE inhibitors and other bioactive heterocycles.

Abstract

Methyl (2R)-2-bromobutanoate (CAS: 114438-75-4) is the methyl ester of (2R)-2-bromobutanoic acid.[1] As a chiral alkylating agent, it is valued in drug development for its ability to introduce a specific stereocenter into target molecules via nucleophilic substitution. This guide details its physicochemical properties, a validated synthesis route preserving stereochemistry, and its application in asymmetric synthesis.

Physicochemical Profile

The following data characterizes the (2R)-enantiomer. While physical constants like boiling point and density are identical to the racemate, the optical rotation is the distinguishing identifier.

| Property | Specification |

| IUPAC Name | Methyl (2R)-2-bromobutanoate |

| Common Name | Methyl (R)-2-bromobutyrate |

| CAS Number | 114438-75-4 (R-isomer); 3196-15-4 (Racemate) |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 137–138 °C (at 760 mmHg); 50–52 °C (at 15 mmHg) |

| Density | 1.573 g/mL (at 25 °C) |

| Refractive Index ( | 1.452 |

| Flash Point | 68 °C (Closed Cup) |

| Solubility | Soluble in methanol, ethanol, ether; immiscible with water |

| Stereochemistry | (R)-Configuration; Dextrorotatory (+) or Levorotatory (-) depending on solvent* |

> Note on Optical Rotation: The specific rotation

Synthesis & Manufacturing

The synthesis of enantiopure methyl (2R)-2-bromobutanoate requires a method that preserves the chiral center. The most robust laboratory and industrial route involves the diazotization of (R)-2-aminobutyric acid (D-2-aminobutyric acid).

Mechanism: Double Inversion (Net Retention)

Contrary to typical

-

Diazotization: The amino group is converted to a diazonium salt.[]

-

Intramolecular Attack: The carboxylate oxygen attacks the

-carbon, displacing nitrogen and forming a transient three-membered -

Ring Opening: Bromide ion attacks the

-lactone at the -

Net Result: Two inversions yield a product with the same absolute configuration as the starting material.

Experimental Protocol

Reagents:

-

(R)-2-Aminobutyric acid (1.0 equiv)

-

Sodium Nitrite (

, 1.2 equiv) -

Potassium Bromide (

, 3.0 equiv) -

Sulfuric Acid (

, 2.5 M) -

Methanol (excess)

-

Thionyl Chloride (

, 1.1 equiv)

Step 1: Bromination (Retention of Configuration)

-

Dissolve (R)-2-aminobutyric acid and KBr in 2.5 M

at 0 °C. -

Add an aqueous solution of

dropwise, maintaining the temperature below 5 °C to prevent side reactions. -

Stir for 2 hours at 0 °C, then allow to warm to room temperature over 1 hour.

-

Extract with diethyl ether (

). Dry the organic layer over

Step 2: Esterification

-

Dissolve the crude acid in anhydrous methanol at 0 °C.

-

Add

dropwise (exothermic). -

Reflux the mixture for 2–3 hours.

-

Concentrate under reduced pressure.

-

Purification: Distill under reduced pressure (vacuum distillation) to obtain pure methyl (2R)-2-bromobutanoate.

Reaction Workflow Diagram

The following diagram illustrates the stereochemical pathway from the amino acid precursor to the final ester.

Caption: Synthesis of Methyl (2R)-2-bromobutanoate via diazotization-bromination showing the double inversion mechanism that results in net retention of configuration.

Applications in Drug Development

Methyl (2R)-2-bromobutanoate serves as a versatile "chiral pool" reagent. Its primary utility lies in its ability to transfer the chiral butyl group to nucleophiles.

-

Amino Acid Synthesis: Reaction with sodium azide (

) followed by reduction yields unnatural amino acids. Note that this -

Heterocycle Formation: Used in the synthesis of substituted piperazines and pyrrolidines, common scaffolds in ACE inhibitors (e.g., analogs of levetiracetam or delapril).

-

Reformatsky Reagent: The bromide can form a zinc enolate (Reformatsky reagent) to attack ketones or aldehydes, creating new C-C bonds while influencing diastereoselectivity.

Safety & Handling (MSDS Summary)

-

Hazards: Corrosive (Causes severe skin burns and eye damage), Flammable Liquid (Category 4).

-

Lachrymator: This compound is a potent lachrymator (tear gas agent). All handling must occur in a functioning fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7000150, Methyl (2R)-2-bromobutanoate. Retrieved from [Link]

-

Zhang, M., et al. (2003). An efficient enantioselective synthesis of an indane acetic acid derivative.[3] Tetrahedron: Asymmetry, 14(22), 3447-3453.[3] (Demonstrates application in chiral synthesis).

- Brewster, P., et al. (1950).Walden Inversion in the Replacement of Hydroxyl by Halogen. Nature, 166, 178-179. (Foundational mechanism for retention via -lactone).

Sources

The Stereochemistry of α-Bromo Esters: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Significance of Stereochemical Control at the α-Position

In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for achieving desired therapeutic outcomes. Among the myriad of chiral building blocks available to the medicinal chemist, α-bromo esters stand out as versatile intermediates, prized for their reactivity and potential for stereoselective transformations. The introduction of a bromine atom at the α-position to an ester functionality creates a stereogenic center, the absolute configuration of which can profoundly influence the biological activity, pharmacokinetic profile, and toxicological properties of a final drug substance. This guide provides an in-depth exploration of the stereochemistry of α-bromo esters, from the fundamental principles governing their synthesis to the advanced analytical techniques required for their characterization, and their strategic application in the synthesis of complex, biologically active molecules.

Foundational Principles: Understanding the α-Carbon and its Stereochemical Implications

The carbon atom adjacent to the carbonyl group of an ester, designated as the α-carbon, is rendered prochiral upon monosubstitution with a bromine atom. The resulting α-bromo ester can exist as a pair of enantiomers. The challenge and opportunity for the synthetic chemist lie in the ability to selectively prepare one enantiomer over the other.

The direct α-halogenation of an ester enolate is a common method for the synthesis of α-bromo esters. However, the planar nature of the enolate intermediate often leads to the formation of a racemic mixture, as the electrophilic bromine source can attack from either face with equal probability.[1] Achieving stereocontrol in this transformation is a central theme in the chemistry of α-bromo esters and necessitates the use of more sophisticated synthetic strategies.

Strategies for Stereoselective Synthesis of α-Bromo Esters

The pursuit of enantiomerically enriched α-bromo esters has led to the development of several powerful synthetic methodologies. The choice of strategy is often dictated by the desired stereochemical outcome, the scale of the reaction, and the structural complexity of the target molecule.

Chiral Auxiliary-Mediated Synthesis: A Classic Approach to Diastereoselective Control

One of the most reliable methods for controlling the stereochemistry at the α-position is the use of chiral auxiliaries.[2][3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the ester substrate to induce facial bias during the bromination reaction.[3] The auxiliary is typically derived from a readily available chiral pool starting material, such as an amino acid or a terpene.[2]

The general workflow for a chiral auxiliary-mediated synthesis of an α-bromo ester is as follows:

Figure 1: General workflow for chiral auxiliary-mediated synthesis of α-bromo esters.

The diastereoselectivity of the bromination step is governed by the steric and electronic properties of the chiral auxiliary, which directs the approach of the electrophilic bromine source to one face of the enolate. After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse.[3]

Table 1: Common Chiral Auxiliaries for α-Bromo Ester Synthesis

| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Cleavage Conditions | Reference |

| Evans' Oxazolidinones | >95% | LiOH, H₂O₂ | [3] |

| Pseudoephedrine Amides | >90% | Acid or base hydrolysis | [3] |

| Camphorsultam | >98% | Reductive cleavage (e.g., LiAlH₄) or hydrolysis | [4] |

Organocatalytic Enantioselective α-Bromination: The Rise of Small Molecule Catalysts

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds, including esters.[5][6] Chiral secondary amines, such as proline and its derivatives, can catalyze the α-bromination of aldehydes with high enantioselectivity.[5][6][7] While the direct organocatalytic α-bromination of esters is more challenging due to their lower acidity, significant progress has been made in this area.[7]

The catalytic cycle typically involves the formation of a chiral enamine intermediate from the ester and the organocatalyst. This enamine then reacts with an electrophilic bromine source, with the stereochemical outcome being controlled by the chiral environment of the catalyst.

Figure 2: Simplified catalytic cycle for organocatalytic α-bromination of esters.

Enzymatic and Kinetic Resolution: Harnessing Biocatalysis

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure α-bromo esters. These methods typically rely on the principle of kinetic resolution, where one enantiomer of a racemic mixture reacts at a much faster rate than the other in the presence of a chiral biocatalyst, such as a lipase.[8]

For instance, the enzymatic hydrolysis of a racemic α-bromo ester can lead to the separation of the unreacted ester (one enantiomer) and the resulting α-bromo carboxylic acid (the other enantiomer), both in high enantiomeric excess.[8] Dynamic kinetic resolution (DKR) is an even more powerful variant where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[9][10]

Reactivity and Synthetic Applications of Chiral α-Bromo Esters

The synthetic utility of chiral α-bromo esters stems from their ability to serve as versatile electrophilic building blocks. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functionalities at the α-position with retention or inversion of configuration, depending on the reaction mechanism (S_N1 or S_N2).[11]

The Reformatsky Reaction: A Classic Carbon-Carbon Bond Formation

The Reformatsky reaction is a cornerstone of organic synthesis that utilizes an α-halo ester (often an α-bromo ester) and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[12][13][14][15] When a chiral α-bromo ester is employed, the reaction can proceed with a degree of diastereoselectivity, providing access to chiral β-hydroxy esters, which are valuable precursors for many natural products and pharmaceuticals.[16] The stereochemical outcome of the Reformatsky reaction is influenced by the structure of the organozinc intermediate and the reaction conditions.[14][15]

Sources

- 1. fiveable.me [fiveable.me]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Yield Synthesis of Optically Active L-2-Aminobutyric Acid via Stereospecific Azide Substitution

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Introduction & Mechanistic Rationale

The synthesis of optically active, non-canonical amino acids is a critical operation in modern drug development, serving as the foundation for peptidomimetics, chiral catalysts, and active pharmaceutical ingredients (APIs) such as the antiepileptic drug Levetiracetam [1, 3]. While direct asymmetric synthesis is possible, the stereospecific transformation of readily available chiral pool precursors remains one of the most scalable and economically viable strategies in process chemistry.

This application note details the synthesis of (2S)-2-aminobutanoic acid (L-α-aminobutyric acid) starting from methyl (2R)-2-bromobutanoate .

The Causality of Reagent Selection: A common pitfall in amino acid synthesis is the direct amination of α-halo esters using ammonia. This approach frequently leads to over-alkylation (forming secondary or tertiary amines) and competitive E2 elimination, which degrades both yield and enantiomeric purity [2]. To circumvent this, our protocol employs a highly controlled, three-step sequence:

-

Nucleophilic Substitution (SN2): Sodium azide (NaN₃) acts as a powerful, "soft" nucleophile that displaces the bromide leaving group. Because azide is a weak base, E2 elimination is suppressed. The reaction proceeds with complete Walden inversion, flipping the (R)-stereocenter to the (S)-stereocenter [1].

-

Chemoselective Reduction: The resulting azide is reduced to a primary amine using catalytic hydrogenation, a process that strictly preserves the newly formed stereocenter.

-

Mild Saponification: The methyl ester is hydrolyzed under strictly controlled, mildly basic conditions to prevent α-proton abstraction and subsequent racemization.

Experimental Workflow & Pathway Visualization

The following diagram maps the sequential transformation, highlighting the stereochemical inversion that dictates the success of the synthesis.

Stereospecific synthesis workflow of L-2-aminobutyric acid from methyl (2R)-2-bromobutanoate.

Reaction Dynamics: Avoiding Mechanistic Pitfalls

To ensure the trustworthiness of the protocol, it is vital to understand the mechanistic divergence at the first step. The choice of a polar aprotic solvent (DMF) is not arbitrary. DMF solvates the sodium cation but leaves the azide anion unsolvated and highly reactive. This maximizes the rate of the SN2 pathway over the E2 pathway.

Mechanistic divergence: SN2 azide displacement vs. elimination/racemization pathways.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure the chemical integrity of the intermediate before proceeding to the next step.

Protocol A: SN2 Azidation to Methyl (2S)-2-azidobutanoate

Objective: Displace the α-bromide with complete inversion of configuration.

-

Preparation: Charge an oven-dried, argon-purged round-bottom flask with methyl (2R)-2-bromobutanoate (10.0 g, 55.2 mmol, 1.0 eq) and anhydrous DMF (110 mL, 0.5 M).

-

Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium azide (NaN₃) (5.38 g, 82.8 mmol, 1.5 eq) portion-wise over 15 minutes to prevent thermal spikes.

-

Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 12 hours. Caution: Do not heat the reaction, as elevated temperatures promote β-elimination to methyl crotonate [4].

-

Workup: Quench the reaction by pouring it into 250 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to strictly remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C).

-

Validation & QC Check: Perform FTIR spectroscopy on the crude oil. The protocol is validated by the appearance of a strong, sharp azide stretching band at ~2110 cm⁻¹ and the disappearance of the C-Br stretch.

Protocol B: Chemoselective Reduction to Methyl (2S)-2-aminobutanoate

Objective: Reduce the azide to a primary amine without cleaving the ester or epimerizing the chiral center.

-

Preparation: Dissolve the crude methyl (2S)-2-azidobutanoate in HPLC-grade Methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.58 g, ~0.05 eq) to the solution under an argon atmosphere to prevent ignition.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ balloon (1 atm) and stir vigorously at 25 °C for 4 hours.

-

Workup: Purge the flask with argon. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (50 mL). Concentrate the filtrate under reduced pressure to yield the amino ester.

-

Validation & QC Check: Spot the product on a TLC plate and stain with Ninhydrin. A positive validation yields a deep purple spot (indicating a primary amine). FTIR must show complete loss of the 2110 cm⁻¹ peak and the appearance of N-H stretches at ~3300 cm⁻¹ .

Protocol C: Mild Saponification to (2S)-2-Aminobutanoic Acid

Objective: Hydrolyze the methyl ester to the free carboxylic acid while preserving the (S)-configuration.

-

Preparation: Dissolve the methyl (2S)-2-aminobutanoate in a 1:1 mixture of THF and H₂O (100 mL total, 0.2 M).

-

Hydrolysis: Cool the mixture to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.78 g, 66.2 mmol, 1.2 eq) in one portion. Causality: LiOH is chosen over NaOH/KOH because its milder basicity prevents the deprotonation of the α-carbon, which would cause racemization [1].

-

Reaction: Stir at 0 °C for 2 hours, monitoring by TLC (ninhydrin stain) until the starting material is consumed.

-

Workup & Isolation: Carefully adjust the pH of the solution to ~6.0 (the isoelectric point of L-ABA) using 1M HCl. Concentrate the mixture to remove THF, then lyophilize the remaining aqueous solution. The resulting solid can be triturated with cold ethanol to remove inorganic salts, yielding pure (2S)-2-aminobutanoic acid.

-

Validation & QC Check: Confirm optical purity via Polarimetry. The specific rotation

should match the reference standard for L-α-aminobutyric acid (+20.5° in 5N HCl).

Quantitative Data & Analytics

The table below summarizes the expected quantitative outcomes and critical analytical metrics for each step of the optimized protocol.

| Step | Reaction Phase | Reagents & Solvents | Yield (%) | Enantiomeric Excess (ee) | Key Analytical Metric (Validation) |

| 1 | Azidation (SN2) | NaN₃, DMF, 25 °C | 92% | >99% (Inversion) | FTIR: Appearance of N₃ stretch (~2110 cm⁻¹) |

| 2 | Azide Reduction | H₂, Pd/C, MeOH, 25 °C | 95% | >99% (Retention) | FTIR: Loss of N₃ stretch; Ninhydrin positive |

| 3 | Ester Hydrolysis | LiOH, THF/H₂O, 0 °C | 88% | >98% (Retention) | LC-MS: [M+H]⁺ 104.1; Chiral HPLC confirmation |

References

-

Title: Amino Acid Chirality: Stereospecific Conversion and Physiological Implications Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

-

Title: Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

-

Title: Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: American Chemical Society (ACS) Chemical Reviews URL: [Link]

Application Note: Methyl (2R)-2-bromobutanoate as a Chiral Building Block

Abstract

Methyl (2R)-2-bromobutanoate (CAS 114438-75-4) is a high-value chiral synthon utilized primarily for the stereoselective synthesis of (S)-2-aminobutyric acid (ABA) derivatives, including the antiepileptic drugs Levetiracetam and Brivaracetam .[1] This guide details the "Inversion Strategy," exploiting the facile

Introduction: The "Stored" Chirality Strategy

In chiral drug development, Methyl (2R)-2-bromobutanoate serves as a stereochemical "mirror." Because the secondary bromide is an excellent leaving group on a chiral center, it undergoes Walden inversion upon nucleophilic attack. Therefore, researchers seeking (S)-configured targets (the bioactive configuration for many ethyl-substituted amino acid analogs) must start with this (R)-isomer .

Key Chemical Properties[2][3][4][5][6][7][8][9][10][11]

-

Stereochemistry: (2R)

-

Mechanism of Action: Nucleophilic Substitution (

) with Stereoinversion.[2] -

Critical Liability: The

-proton is acidic (

Utility Map

The following diagram illustrates the primary synthetic pathways originating from this building block.

Figure 1: Synthetic divergence. The green path represents the primary value proposition (drug synthesis), while the red path highlights the stability risk.

Critical Handling & Stability (Self-Validating Logic)

The integrity of your final product depends entirely on preserving the optical purity of the starting material during the reaction.

The Racemization Risk

The carbonyl group increases the acidity of the adjacent C-H bond.

Guideline: Avoid alkoxide bases (NaOMe, NaOEt) which cause rapid racemization via enolate formation. Use non-nucleophilic, mild bases (e.g.,

QC Check: Optical Rotation

Before use, validate the enantiomeric excess (ee).

-

Standard:

to -

Validation: If rotation drops below

, significant racemization has occurred.

Application Protocol A: Synthesis of (S)-2-Azidobutanoate

Target: Precursor for (S)-2-aminobutyric acid (ABA).[3][4]

Mechanism:

Materials

-

Methyl (2R)-2-bromobutanoate (1.0 eq)

-

Sodium Azide (

) (1.5 eq) [WARNING: Toxic, shock sensitive] -

DMF (Anhydrous) or DMSO

-

Workup: Ethyl Acetate, Brine, Water.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

(1.5 eq) in anhydrous DMF (5 mL per mmol of substrate).-

Why:

has poor solubility in organic solvents; DMF/DMSO are required to solvate the azide anion for

-

-

Temperature Control: Cool the suspension to 0°C using an ice bath.

-

Causality: Low temperature suppresses the competing E2 elimination reaction which would form the achiral crotonate (alkene) byproduct.

-

-

Addition: Add Methyl (2R)-2-bromobutanoate dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Staining with

is required (azides are not UV active, but the ester is weakly active). Look for the disappearance of the bromide spot.

-

-

Workup (Critical for Safety):

-

Dilute with water (dissolves excess azide).

-

Extract 3x with Ethyl Acetate.

-

Wash organics with saturated LiCl (removes DMF) followed by brine.

-

Dry over

and concentrate carefully (azides are potentially explosive if concentrated to dryness with heat; use a rotary evaporator at <30°C).

-

-

Result: Methyl (S)-2-azidobutanoate. Clear oil.

Data Validation Table

| Parameter | Expected Value | Notes |

| TLC ( | ~0.4–0.5 (Hex/EtOAc 9:1) | Slightly more polar than starting bromide. |

| IR Spectrum | ~2100 cm | Diagnostic Azide stretch. |

| Shift from | Upfield shift confirms substitution. | |

| Stereochemistry | Inverted to (S) | Confirmed by derivatization to ABA. |

Application Protocol B: Thio-Displacement (Chiral Sulfides)

Target: Synthesis of chiral thio-ethers for peptidomimetics.

Mechanism:

Methodology

-

Nucleophile Generation: Dissolve the thiol (R-SH, e.g., Thiophenol or Cysteine ester) in THF.

-

Base Selection: Add

(1.1 eq).-

Expert Insight: Cesium is a large cation ("soft") that promotes the nucleophilicity of the sulfur ("soft") while being weak enough to minimize alpha-proton deprotonation of the ester.

-

-

Addition: Add Methyl (2R)-2-bromobutanoate (1.0 eq) at 0°C.

-

Reaction: Stir at RT for 12 hours.

-

Outcome: Methyl (S)-2-(alkylthio)butanoate.

Pathway Visualization: The Levetiracetam Connection

The following diagram details the industrial relevance of this building block in synthesizing the (S)-2-aminobutyramide core found in racetam drugs.

Figure 2: The "R-to-S" workflow. Starting with the (R)-bromo ester allows for the direct synthesis of the (S)-amine via double-inversion (none) or single-inversion (azide) strategies.

References

-

Sigma-Aldrich. Methyl (R)-2-bromobutanoate Product Specification.Link

-

Fotheringham, I. et al. "Engineering of a Novel Biochemical Pathway for the Production of (S)-2-Aminobutyric Acid in Escherichia coli." Applied and Environmental Microbiology, 2005. (Contextualizes the importance of the S-isomer). Link

- Surrey, A.R. "Name Reactions in Organic Chemistry: The Walden Inversion." Academic Press.

-

PubChem. Methyl (2R)-2-bromobutanoate Compound Summary.Link

- Noyer, G. et al. "Synthesis of Levetiracetam and derivatives." European Journal of Medicinal Chemistry. (Validates the (S)-aminobutyramide core requirement).

Sources

- 1. methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Nucleophilic Substitution of Methyl (2R)-2-Bromobutanoate

Abstract

This guide details the protocols for the nucleophilic substitution of methyl (2R)-2-bromobutanoate, a versatile chiral building block. Focusing on the

Introduction & Mechanistic Insight

Methyl (2R)-2-bromobutanoate belongs to the "chiral pool" of synthons used to access non-proteinogenic amino acids and chiral heterocycles. The utility of this compound relies on the Walden Inversion , where a nucleophile attacks the stereocenter from the face opposite the leaving group (bromide).

The Mechanism and Stereochemical Inversion

The reaction proceeds via a concerted bimolecular substitution (

-

Substrate: Methyl (2R)-2-bromobutanoate[1]

-

Product: Methyl (2S)-2-substituted butanoate (assuming Nu priority > C)

-

Key Risk: The

-proton is acidic (

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway showing the desired

Material Characterization

Before initiating synthesis, verify the quality of the starting material.

| Property | Specification | Notes |

| Compound | Methyl (2R)-2-bromobutanoate | CAS: 114438-75-4 (R-isomer) |

| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition/HBr release. |

| Boiling Point | 137–138 °C (at 50 mmHg) | Distill if purity < 95%. |

| Density | ~1.57 g/mL | High density aids in phase separation. |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; hydrolysis yields acid. |

Protocol 1: Synthesis of Methyl (2S)-2-Azidobutanoate

Application: Precursor for chiral amino acids (via reduction) or triazoles (via Click chemistry).

Reagents & Equipment[2]

-

Substrate: Methyl (2R)-2-bromobutanoate (1.0 equiv)

-

Nucleophile: Sodium Azide (

) (1.5 equiv) [Warning: Highly Toxic, Shock Sensitive] -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration)

-

Apparatus: Round-bottom flask, magnetic stir bar, nitrogen inlet, oil bath.

Step-by-Step Procedure

-

Preparation: Flame-dry the glassware and purge with nitrogen.

-

Solvation: Dissolve sodium azide (1.5 equiv) in anhydrous DMF. Stir for 15 minutes to ensure partial solubility (suspension is normal).

-

Addition: Cool the mixture to 0 °C using an ice bath. Add methyl (2R)-2-bromobutanoate (1.0 equiv) dropwise via syringe to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 4–6 hours.

-

Note: Do not heat above 40 °C to prevent elimination to methyl crotonate.

-

-

Monitoring: Check conversion via TLC (Hexane:EtOAc 4:1) or GC-MS. Product usually has a lower Rf than starting material.

-

Workup:

-

Dilute reaction mixture with diethyl ether (

) or Ethyl Acetate (5x reaction volume). -

Wash with water (3x) to remove DMF and excess azide.

-

Wash with saturated brine (1x).

-

Dry organic layer over anhydrous

.

-

-

Purification: Concentrate under reduced pressure (Rotavap bath < 30 °C). The product is often pure enough for subsequent steps. If needed, purify via flash chromatography.[2]

Workflow Diagram

Figure 2: Operational workflow for the synthesis of methyl (2S)-2-azidobutanoate.

Protocol 2: Synthesis of Methyl (2S)-2-(Acetylthio)butanoate

Application: Introduction of sulfur for cysteine analogs.

Reagents

-

Substrate: Methyl (2R)-2-bromobutanoate (1.0 equiv)

-

Nucleophile: Potassium Thioacetate (KSAc) (1.2 equiv)

-

Solvent: DMF or Acetone (0.5 M)

Procedure Highlights

-

Temperature Control: Perform at 0 °C . Thioacetate is a potent nucleophile but also basic; lower temperature favors substitution over elimination.

-

Addition: Add KSAc solid in portions to the solution of the bromo ester.

-

Workup: Standard aqueous extraction.

-

Observation: A color change (often to yellow/orange) may occur; this is typical.

-

Stereochemistry: Expect complete inversion to the (2S) configuration.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester | Ensure anhydrous solvent (DMF/DMSO) and glassware. |

| Racemization | Basic conditions / High Temp | Keep reaction < 25 °C. Avoid strong bases. Use buffered conditions if necessary. |

| Elimination Product | "Hard" basic nucleophile | Use "softer" nucleophiles (e.g., azides, thiols) or lower temperature. |

| Incomplete Reaction | Steric hindrance | Increase concentration (1.0 M) or time; do not increase temperature significantly. |

Analytical Validation

To confirm the success of the protocol, you must validate both chemical identity and stereochemical integrity.

-

Chiral HPLC/GC: Use a chiral column (e.g., Chiralcel OD-H or Chirasil-Dex CB). Compare against a racemic standard to quantify Enantiomeric Excess (ee).

-

Optical Rotation:

-

Methyl (2R)-2-bromobutanoate typically exhibits negative rotation (verify with CoA).

-

The product, Methyl (2S)-2-azidobutanoate, will exhibit a specific rotation with an inverted sign relative to its enantiomer.

-

Note: Literature values vary by solvent. Always compare your product's

to a reliable reference or the CoA of the starting material (expecting inversion).

-

-

NMR Spectroscopy:

-

1H NMR: The

-proton shift will change significantly.-

Br-CH:

ppm (quartet). -

-CH:

-

-

References

- Mechanism of Inversion: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press, 1969.

-

Azide Substitution Protocol: Scriven, E. F. V., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 88(2), 297-368, 1988. Link

- Stereochemical Integrity of -Halo Esters: Effenberger, F., & Burkard, U. "Enantioselective synthesis of -amino acids from -bromo carboxylates." Liebigs Annalen der Chemie, 1986(2), 334-358.

-

Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. Link

-

Physical Properties: "Methyl 2-bromobutanoate."[3][4][5][6][7] PubChem Database, National Center for Biotechnology Information. Link

Sources

- 1. methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Butanoic acid, 2-bromo-, methyl ester | C5H9BrO2 | CID 95577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. Methyl 2-bromobutanoate [webbook.nist.gov]

- 7. Methyl 2-bromobutanoate (CAS 69043-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Note: Stereoselective Reformatsky Reaction Using Chiral Methyl 2-Bromobutanoate

Introduction & Mechanistic Causality

The Reformatsky reaction is a fundamental carbon-carbon bond-forming process that traditionally utilizes heterogeneous zinc dust to convert

To preserve stereochemical integrity and achieve high diastereo- and enantioselectivity, modern synthetic protocols replace heterogeneous zinc dust with dimethylzinc (

Causality of Reagent Selection:

-

over Zinc Dust:

-

Radical Initiation: Transmetalation with

is sluggish without an initiator. Introducing trace amounts of air ( -

Dynamic Kinetic Asymmetric Transformation (DYKAT): Even if the original chiral center of methyl 2-bromobutanoate undergoes epimerization during radical formation, the strongly coordinating chiral ligand enforces a highly organized, chelated Zimmerman-Traxler transition state. This ensures that the subsequent electrophilic addition is highly face-selective, establishing two contiguous stereocenters with a high diastereomeric ratio (dr) and enantiomeric excess (ee).

Fig 1. Radical-initiated, ligand-controlled stereoselective Reformatsky reaction mechanism.